

The Role of AL 8810 Methyl Ester in Ophthalmology Research: A Technical Guide

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Compound of Interest		
Compound Name:	AL 8810 methyl ester	
Cat. No.:	B569435	Get Quote

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Introduction

AL 8810 methyl ester is a pivotal pharmacological tool in ophthalmology research, primarily utilized for its selective antagonist effects at the prostaglandin F2 α (FP) receptor. As a lipid-soluble esterified prodrug of AL 8810, it mirrors the formulation strategy of widely used anti-glaucoma medications like latanoprost, facilitating its passage through ocular tissues.[1] This technical guide provides an in-depth overview of **AL 8810 methyl ester**, its mechanism of action, and its application in elucidating the role of the FP receptor in ocular physiology and pathology, particularly in the context of glaucoma.

Core Mechanism of Action

AL 8810 is a potent and selective antagonist of the PGF2 α receptor (FP receptor).[1] In ocular tissues, the FP receptor is a key mediator of intraocular pressure (IOP) reduction. Agonists of the FP receptor, such as latanoprost and travoprost, are first-line treatments for glaucoma, a condition often characterized by elevated IOP.[2] They primarily function by increasing uveoscleral outflow of aqueous humor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the



endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3] AL 8810 competitively antagonizes this pathway by binding to the FP receptor without initiating this downstream signaling, thereby blocking the effects of FP receptor agonists.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of AL 8810, the parent compound of **AL 8810 methyl ester**. This data is crucial for designing and interpreting experiments in ophthalmology research.

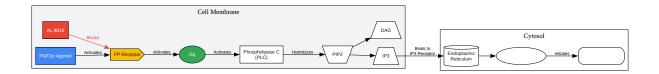
Parameter	Cell Line	Value	Reference
EC50 (Agonist Potency)	A7r5 rat thoracic aorta smooth muscle cells	261 ± 44 nM	[1]
Swiss mouse 3T3 fibroblasts	186 ± 63 nM	[1]	
Emax (Relative to cloprostenol)	A7r5 cells	19%	[1]
3T3 fibroblasts	23%	[1]	
pA2 (Antagonist Potency)	A7r5 cells	6.68 ± 0.23	[1]
3T3 cells	6.34 ± 0.09	[1]	
Schild Slope	A7r5 and 3T3 cells	0.80 - 0.92	[1]
Ki (vs. 100 nM fluprostenol)	A7r5 cells	426 ± 63 nM	[1]

Table 1: In Vitro Pharmacological Data for AL 8810

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involving AL 8810, the following diagrams are provided.

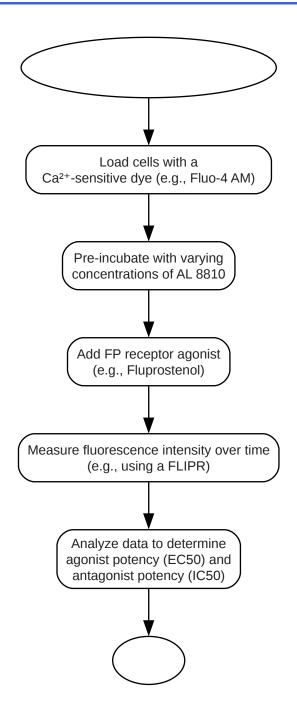




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Caption: FP Receptor Signaling Pathway and AL 8810 Antagonism.





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